Proflavine sulfate

説明

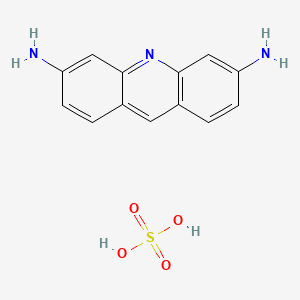

Proflavine sulfate (3,6-diaminoacridine sulfate; CAS 1811-28-5) is a synthetic acridine derivative widely recognized for its antiseptic, antimicrobial, and DNA-intercalating properties. Structurally, it consists of a planar acridine core with amino groups at the 3- and 6-positions, forming a sulfate salt to enhance water solubility (22 mg/mL in water) . Its molecular formula is C₂₆H₂₄N₆O₄S, with a molecular weight of 516.57 g/mol and a melting point of 284–286°C . This compound exhibits strong fluorescence, making it valuable in cytological staining and photodynamic applications . It is also notable for its role in inhibiting bacterial growth by intercalating into DNA, disrupting replication, and stabilizing topoisomerase-DNA complexes .

特性

IUPAC Name |

acridine-3,6-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.H2O4S/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;1-5(2,3)4/h1-7H,14-15H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFHCKWLECYVBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1811-28-5, 553-30-0 | |

| Record name | 3,6-Acridinediamine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1811-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Acridinediamine, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90203821 | |

| Record name | Proflavine sulfate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Proflavine hemisulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3237-53-4, 553-30-0, 1811-28-5 | |

| Record name | 3,6-Acridinediamine, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proflavine sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proflavine hemisulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Diaminoacridine hemisulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=689004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proflavine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proflavine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Acridinediamine, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Proflavine sulfate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proflavine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Proflavine hemisulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLAVINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2961Y60ATP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Proflavine sulfate is synthesized from acridine through a series of chemical reactions. The process involves the nitration of acridine to form 3,6-dinitroacridine, followed by reduction to yield 3,6-diaminoacridine. This compound is then reacted with sulfuric acid to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups on the acridine ring are replaced by other groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions

Major Products:

Oxidation: Oxidized derivatives of proflavine.

Reduction: Various amine derivatives.

Substitution: Substituted acridine compounds

科学的研究の応用

Proflavine, also known as proflavin and diaminoacridine, is an acriflavine derivative with various applications, mainly due to its antibacterial, antiseptic, and DNA-intercalating properties . It is available in dihydrochloride and hemisulfate salt forms .

Scientific Research Applications

- Antiviral agent Both Acriflavine (ACF) and Proflavine Hemisulfate (PRF) have demonstrated promising inhibitory activity against Mpro, a crucial antiviral target that interferes with viral RNA replication and transcription, with IC50 values of 5.60 ± 0.29 μM and 2.07 ± 0.01 μM, respectively . In vitro studies have shown that ACF and PRF can be developed as good candidates for anti-coronaviral drugs and offer valuable guidance for drug repurposing in SARS-CoV-2 therapy .

- Antiseptic Proflavine has bacteriostatic properties against many gram-positive bacteria and has been used topically as an antiseptic and formerly as a urinary antiseptic . Proflavine's antiseptic properties make it useful in wound dressings for preventing infections . A solution of proflavine sulfate (1:1000) is also helpful for wound care .

- Fluorescence contrast agent Proflavine hemisulfate is used as a fluorescence contrast agent in high-resolution optical imaging devices, such as microendoscopes, to visualize cell nuclei . Real-time imaging can differentiate between normal and cancerous tissue, which is useful for the early detection of oral cancer and determining precise malignant tissue margins for ablative surgery .

- DNA Intercalation and Mutagenesis Proflavine interacts directly with DNA . It has a mutagenic effect on DNA by intercalating between nucleic acid base pairs, causing basepair deletions or insertions rather than substitutions . In the presence of light, proflavine can induce double-stranded breaks in DNA .

- Removal of Proflavine Sulphate Dye from Wastewater Tea-bag tissue (TBT) membranes made of cellulosic material can be used as an adsorbent to remove proflavine sulphate from water . TBTs offer a high uptake capacity, a rapid adsorption rate, and high regeneration efficiency, making them promising for water purification . The primary interaction between cellulose and proflavine sulphate is due to hydrogen bonds .

- Kir3.2 Pore Blocker Proflavine hemisulfate acts as a Kir3.2 pore blocker and could be a lead compound in treating Kir3.2-related neurological diseases. Proflavine inhibits Kir3.2-transformant cell growth and Kir3.2 activity in a concentration-dependent manner .

- Cytological stain Proflavine is used as a rapid stain for cytological studies of biological specimens because it stains cytoplasmic structures and nuclei .

Patents

Patents for proflavine hemisulfate include:

| Patent Number | Patent Name | Date of Patent |

|---|---|---|

| CN-112336864-A | Application of proflavine in lung cancer treatment | 2019-08-08 |

| WO-2021023291-A1 | Use of proflavine in treatment of lung cancers | 2019-08-08 |

| US-2020405544-A1 | Wound Closure Systems for Reducing Surgical Site Infections Comprising Incision Drapes Filled with Releasable Antimicrobial Agents | 2019-06-28 |

| US-2020325543-A1 | Diagnostic method | 2017-11-20 |

作用機序

Proflavine sulfate exerts its effects by intercalating into DNA, disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands. This prevents bacterial reproduction. The compound targets DNA and interferes with crucial biological functions, making it effective as an antiseptic .

類似化合物との比較

Table 1: Key Differences Between this compound, Acriflavine, and Euflavine

Pharmaceutical Formulations: Proflavine Oleate

Proflavine oleate, the oleic acid salt of 3,6-diaminoacridine, contrasts with the sulfate form in solubility and application. While the sulfate is water-soluble and used in wound irrigation, the oleate’s lipid solubility allows it to form a sustained-release depot in tissues, prolonging antiseptic action . This highlights how salt formulation tailors proflavine for specific clinical needs.

Fluorescent Contrast Agents: Proflavine vs. Fluorescein

In diagnostic cytology, proflavine’s fluorescence intensity is lower than fluorescein at equivalent concentrations. For instance, 0.1% (w/v) proflavine matches the brightness of 0.01% (w/v) fluorescein, making fluorescein more efficient for low-concentration imaging . However, proflavine’s DNA affinity enables nuclear and cytoplasmic differentiation in oral cancer cell analysis, a niche where fluorescein is less effective .

DNA Intercalators: Proflavine vs. Ethidium Bromide

Both proflavine and ethidium bromide intercalate into DNA, but proflavine’s smaller size allows symmetrical insertion between base pairs, while ethidium bromide induces helical unwinding .

Photochemical and Metabolic Profiles

Proflavine generates hydroxyl radicals under UV/visible light, degrading proteins and enzymes—a property less pronounced in acriflavine .

Metal Complexes: Palladium-Proflavine vs. Platinum-Acridine

Palladium(II)-proflavine complexes exhibit antitumor activity via dual DNA interaction (intercalation and covalent binding), whereas platinum-acridine derivatives rely more on covalent adduct formation. Proflavine’s amino groups facilitate versatile coordination chemistry, enabling unique mechanistic profiles compared to rigid platinum analogues .

生物活性

Proflavine sulfate, also known as proflavine hemisulfate, is an acridine derivative that exhibits significant biological activity, particularly in antimicrobial and anticancer applications. This article explores its mechanisms of action, efficacy in various studies, and potential clinical applications.

- Chemical Formula : C₁₃H₁₃N₃O₄S

- Molecular Weight : 293.32 g/mol

- CAS Number : 130-00-9

This compound is recognized for its fluorescent properties and ability to intercalate into DNA, making it a useful compound in both research and clinical settings.

This compound primarily functions by intercalating into the DNA structure of microorganisms and cancer cells. This intercalation disrupts DNA replication and transcription processes, leading to cell death. The compound's mechanism can be summarized as follows:

- DNA Intercalation : Proflavine binds between DNA base pairs.

- Inhibition of Replication : This binding interferes with the action of DNA polymerases.

- Cytotoxic Effects : The disruption of cellular processes induces apoptosis in targeted cells.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. A study compared its effectiveness against various bacterial strains, showing promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings indicate that this compound is particularly effective against Gram-positive bacteria, while exhibiting moderate activity against Gram-negative strains .

Anticancer Potential

Research has also explored the anticancer effects of this compound. Its ability to intercalate into DNA makes it a candidate for cancer treatment, particularly in topical applications for skin cancers. A notable study highlighted its use in treating superficial bladder cancer:

- Case Study : A clinical trial involving patients with superficial bladder cancer showed that this compound instillation led to a significant reduction in tumor recurrence rates compared to control groups receiving standard treatments .

Safety and Toxicity

While this compound has therapeutic potential, its safety profile must be considered. Toxicological studies indicate that high concentrations can lead to cytotoxic effects on normal cells, necessitating careful dosage management in clinical applications.

Q & A

Q. What are the standard protocols for using proflavine sulfate in fluorescent staining of cellular components?

this compound’s amphipathic structure enables DNA intercalation and cytoplasmic staining. A common protocol involves preparing a 0.1–0.5% (w/v) aqueous solution, applied to fixed or live cells for 1–5 minutes, followed by rinsing. Fluorescence microscopy (e.g., LED-illuminated systems) with excitation/emission at ~460/520 nm is used to visualize nuclei and cytoplasmic granules . Stability requires storage in amber vials at 4°C to prevent photodegradation.

Q. Which spectroscopic techniques validate this compound’s DNA-binding properties?

UV-Vis spectroscopy (absorption peaks at 270 nm and 445 nm) and fluorescence quenching assays are standard. Circular dichroism (CD) can detect conformational changes in DNA upon binding. Electrochemical methods, such as electropolymerization with Azure B, are used to develop DNA sensors for quantifying interactions with therapeutic agents like doxorubicin .

Q. How should this compound solutions be prepared and stored for longitudinal studies?

Prepare solutions in deionized water or PBS (pH 7.4) at concentrations ≤1 mM. Filter-sterilize (0.22 µm) to avoid microbial contamination. Aliquot and store at –20°C for long-term use; avoid freeze-thaw cycles. Include controls for pH-dependent fluorescence variability .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, lab coat, goggles) due to its mutagenic potential. Work in a fume hood to prevent inhalation. Dispose of waste via approved chemical hazard protocols. Document exposure risks in institutional biosafety reviews .

Q. Which peer-reviewed journals publish key findings on this compound’s molecular applications?

Recent studies appear in Nanomaterials (electrochemical sensors), Journal of Biophotonics (live-cell imaging), and Analytical Chemistry (DNA-binding kinetics). Prioritize journals requiring rigorous method validation (e.g., full experimental details in supplements) .

Advanced Research Questions

Q. How can researchers address variability in this compound’s DNA intercalation efficiency?

Use isothermal titration calorimetry (ITC) to quantify binding constants under varying ionic strengths. Compare results with molecular dynamics simulations to identify electrostatic vs. intercalative dominance. Replicate experiments across multiple DNA sequences (e.g., AT-rich vs. GC-rich) to assess sequence specificity .

Q. What statistical approaches reconcile cytotoxicity contradictions across cell lines?

Apply multivariate regression to control for variables like cell doubling time and membrane permeability. Use dose-response curves (IC50 values) normalized to control viability assays (e.g., MTT). Meta-analyses of published datasets can identify confounding factors (e.g., serum content in media) .

Q. How to optimize this compound concentration for real-time imaging without cytotoxicity?

Conduct time-lapse imaging with concentrations from 0.01–10 µM, monitoring fluorescence intensity (via CCD cameras) and cell viability (using propidium iodide counterstains). Optimize using Langmuir adsorption models to balance dye saturation and metabolic interference .

Q. What experimental controls ensure specificity in live vs. fixed-cell staining?

Include untreated controls, competitive inhibitors (e.g., ethidium bromide), and fixation-dependent controls (e.g., paraformaldehyde vs. methanol). Use fluorescence lifetime imaging (FLIM) to differentiate binding modes in live cells .

Q. How to distinguish intercalative vs. electrostatic nucleic acid interactions?

Perform salt-titration assays: intercalation is less sensitive to ionic strength than electrostatic binding. Use atomic force microscopy (AFM) or X-ray crystallography to visualize structural changes. Compare binding kinetics via surface plasmon resonance (SPR) under high-salt conditions .

Methodological Best Practices

- Data Contradiction Analysis : Use Bland-Altman plots for method comparisons and hierarchical clustering to identify outlier datasets .

- Experimental Design : Follow PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .

- Literature Review : Prioritize studies with transparent supplemental data (e.g., Beilstein Journal of Organic Chemistry guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。